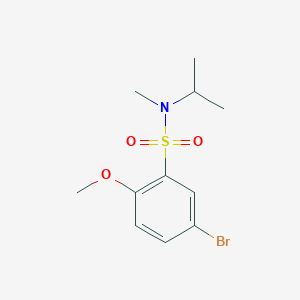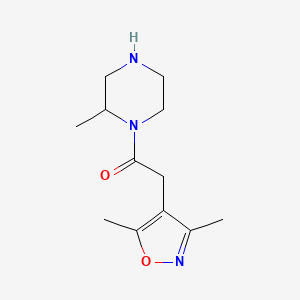
(R)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and butanoic acid derivatives.
Formation of Intermediate: The trifluorobenzene undergoes a series of reactions, including nitration and reduction, to introduce the amino group.
Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid: The non-hydrochloride form of the compound.
3,4,5-Trifluorophenylalanine: A structurally related amino acid derivative.
Uniqueness
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11ClF3NO2 |
|---|---|
Poids moléculaire |
269.65 g/mol |
Nom IUPAC |
(3R)-3-amino-4-(3,4,5-trifluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)10(7)13)1-6(14)4-9(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H/t6-;/m1./s1 |
Clé InChI |
AUSBITMUDRYASE-FYZOBXCZSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)CC(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



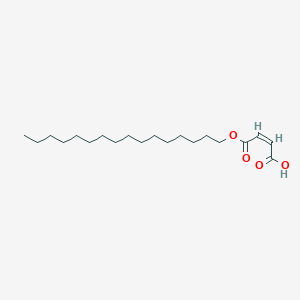

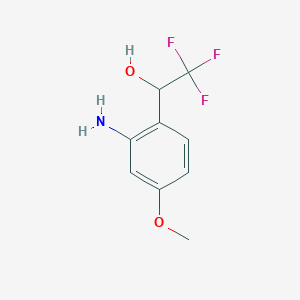
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
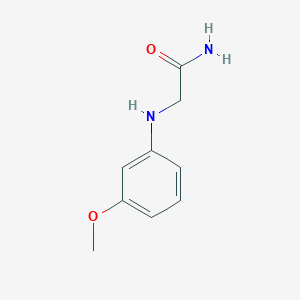
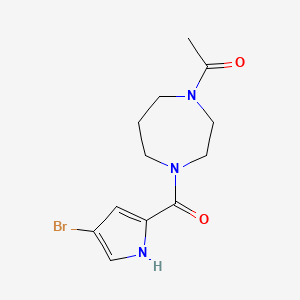

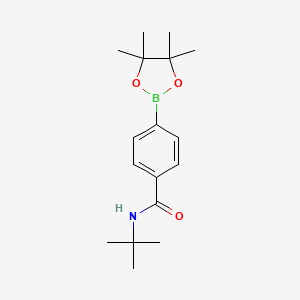
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)

![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
